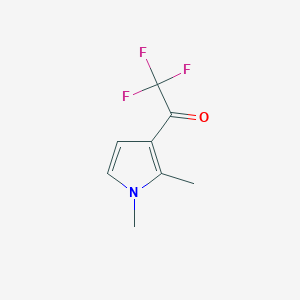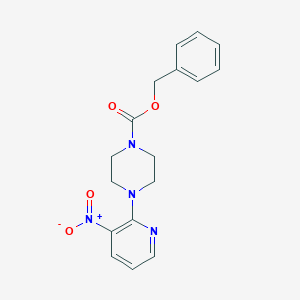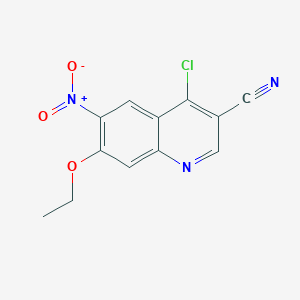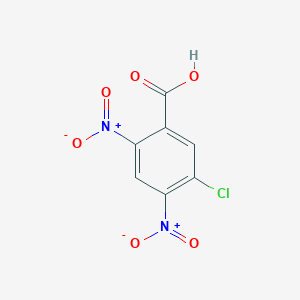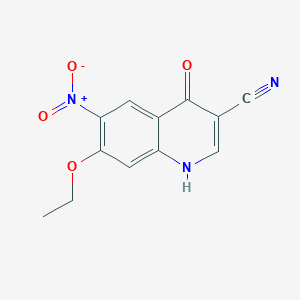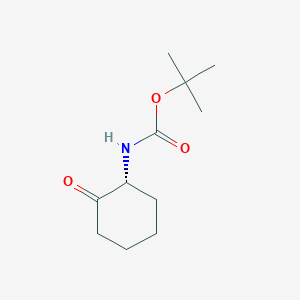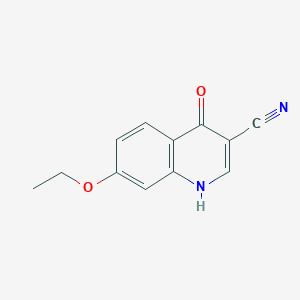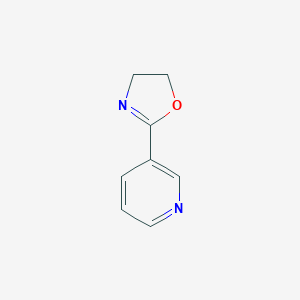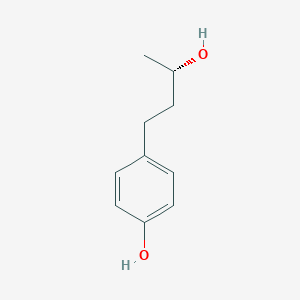
(+)-杜鹃醇
描述
(+)-Rhododendrol is a phenolic compound known for its ability to inhibit tyrosinase, an enzyme involved in melanin synthesis. This property has led to its use in cosmetic products for skin lightening. However, it has been reported to induce a vitiligo-like skin depigmentation, particularly at sites of repeated chemical contact . The compound has also been associated with tyrosinase-dependent toxicity to melanocytes, the cells responsible for pigment production in the skin .
Synthesis Analysis
The synthesis of rhododendrol derivatives has been explored in several studies. One approach to synthesizing chromenes and chromanes, which are structurally related to rhododendrol, involves a formal [3 + 3] cycloaddition methodology. This method has been applied to the concise total syntheses of (+/-)-rhododaurichromanic acids A and B and methyl (+/-)-daurichromenic ester, achieving an overall yield of 15% . Another study reports the synthesis of rhododendrol glycosides, which are novel derivatives of (+)-epirhododendrin and (-)-rhododendrin, achieved in six steps from benzaldehyde. These glycosides have shown potent tyrosinase inhibitory activity, with the activity being significantly influenced by the stereochemistry of the glycosides .
Molecular Structure Analysis
While the specific molecular structure analysis of (+)-rhododendrol is not detailed in the provided papers, the related compounds synthesized in the studies involve complex molecular architectures. The synthesis of chromenes and chromanes, for example, indicates a sophisticated molecular structure that can be constructed using advanced synthetic methodologies .
Chemical Reactions Analysis
Rhododendrol has been shown to exert its effects through tyrosinase-dependent mechanisms. It serves as a substrate for tyrosinase and its cytotoxicity against melanocytes is triggered by the enzymatic conversion to active products. This process does not involve reactive oxygen species but leads to up-regulation of genes responsible for apoptosis and/or autophagy . Additionally, the synthesis of rhododendrol derivatives involves key reactions such as aldol condensation and trichloroacetimidate glycosylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of (+)-rhododendrol are closely related to its biological activity. Its ability to inhibit tyrosinase and its subsequent cytotoxicity to melanocytes are indicative of its reactivity. The compound's interaction with glutathione levels within cells is crucial for determining the survival of melanocytes post-exposure. A reduction in cellular glutathione is observed upon treatment with rhododendrol, but an antioxidant response can increase glutathione levels, which is vital for cell survival .
科学研究应用
黑素细胞细胞毒性和色素脱失机制
(+)-杜鹃醇以其美白特性而闻名,已在黑素细胞细胞毒性和色素脱失的背景下得到广泛研究。它已被确定为酪氨酸酶抑制剂,它与黑素细胞的相互作用一直是重要研究的主题。研究发现,(+)-杜鹃醇竞争性抑制酪氨酸酶,并作为该酶的底物,在足以抑制酪氨酸酶的高浓度下对黑素细胞产生细胞毒性作用。据信这种细胞毒性是由(+)-杜鹃醇酶促转化为活性产物引发的,不涉及活性氧。发现负责凋亡和/或自噬的基因上调和细胞死亡标志物 caspase-3 的激活是酪氨酸酶依赖性的,表明(+)-杜鹃醇色素脱失作用的潜在机制 (Sasaki 等人,2014)。
免疫系统相互作用
通过免疫学研究获得了对(+)-杜鹃醇作用的进一步见解。有人提出,杜鹃醇诱导的白癜风可能是一种自身免疫性疾病。这一假设得到了以下观察结果的支持:使用杜鹃醇处理的黑素瘤细胞对小鼠进行黑色素瘤免疫可以延迟黑色素瘤细胞的体内生长。这表明杜鹃醇不仅直接影响黑素细胞,还可能与免疫系统相互作用,使其成为针对黑色素瘤的免疫治疗的关注化合物 (Takagi 等人,2015)。
谷胱甘肽水平和黑素细胞存活
黑素细胞在接触(+)-杜鹃醇后的存活似乎与谷胱甘肽的水平密切相关,谷胱甘肽是细胞中重要的抗氧化剂。研究表明,当谷胱甘肽水平通过实验降低时,(+)-杜鹃醇的细胞毒性增强,而当谷胱甘肽水平升高时,细胞毒性减轻。这表明黑素细胞在接触(+)-杜鹃醇后存活的能力可能取决于它们维持适当谷胱甘肽水平的能力,为减轻该化合物色素脱失作用提供了一条潜在途径 (Kondo 等人,2016)。
对皮肤渗透的影响
(+)-杜鹃醇的皮肤渗透是另一个研究重点,特别是考虑到它在化妆品中的应用。对分层涂抹、配方及其成分对含有(+)-杜鹃醇的化妆品皮肤渗透的影响的研究表明,这些因素显着影响活性成分的皮肤渗透。本研究提供了有价值的见解,了解配方和应用方法如何影响护肤品中活性成分的递送和功效 (Arce 等人,2019)。
作用机制
The mechanism of action of rhododendrol has been investigated in multiple studies which revealed that RD competes with tyrosine for hydroxylation by tyrosinase and interferes with melanin synthesis . It has been shown to impair the normal proliferation of melanocytes through reactive oxygen species-dependent activation of GADD45 .
安全和危害
未来方向
属性
IUPAC Name |
4-[(3S)-3-hydroxybutyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUCGABQOMYVJW-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Rhododendrol | |
CAS RN |
59092-94-3 | |
| Record name | (+)-Rhododendrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059092943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RHODODENDROL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I28TB0QTK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: (+)-Rhododendrol acts as a potent tyrosinase inhibitor. [] It binds to the enzyme's active site, mimicking the substrate L-tyrosine and preventing melanin synthesis. [] Both enantiomers of (+)-rhododendrol can be oxidized by human tyrosinase, although the S(+) enantiomer shows higher efficiency than the R(−) enantiomer. []
ANone: (+)-Rhododendrol binding to tyrosinase leads to the formation of reactive quinone metabolites. [] These quinones can bind to cellular proteins, depleting glutathione levels, disrupting cellular function, and inducing oxidative stress. [, , , ] This ultimately contributes to melanocyte cytotoxicity and may lead to leukoderma. [, , , ]
ANone: The molecular formula of (+)-rhododendrol is C10H14O2, and its molecular weight is 166.22 g/mol.
ANone: Spectroscopic characterization of (+)-rhododendrol typically includes data from nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). [, ] These techniques provide information about the compound's structure, functional groups, and molecular weight.
ANone: While specific studies on material compatibility are limited, research suggests that (+)-rhododendrol's stability is influenced by factors like pH, temperature, and exposure to light. Formulation strategies can be employed to enhance its stability and solubility. [, ]
ANone: (+)-Rhododendrol is not typically recognized for catalytic properties. Its primary mechanism of action involves enzyme inhibition rather than catalysis.
ANone: Yes, density functional theory (DFT) calculations have been used to investigate the energetics and electronic structures of (+)-rhododendrol-quinone reactions. [] These studies provide insights into the compound's reactivity and interaction with thiol groups.
ANone: Research suggests that the hydroxyl group at the para position of the phenyl ring is crucial for the tyrosinase inhibitory activity of (+)-rhododendrol. [] Modifications to this group or the alkyl chain could potentially alter its binding affinity and biological activity.
ANone: Encapsulation techniques, such as liposomes or nanoparticles, can potentially enhance (+)-rhododendrol's stability and delivery. [] Additionally, using appropriate solvents or co-solvents could improve its solubility and bioavailability.
ANone: Although initially approved as a cosmetic ingredient, the use of (+)-rhododendrol in skin-whitening products was restricted due to reported cases of leukoderma. [] Its safety profile and potential long-term effects require careful consideration and regulation.
ANone: Research indicates that (+)-rhododendrol is metabolized in the liver, with rhododendrol-O-β-D-glucoside identified as a major metabolite. [] Further research is needed to fully elucidate its ADME profile.
ANone: Studies have used murine melanoma cell lines (B16BL6) and normal human epidermal melanocytes (NHEMs) to investigate the cytotoxic effects of (+)-rhododendrol. [, , ] Additionally, a mouse model of rhododendrol-induced vitiligo has been developed using hairless hk14-SCF transgenic mice to study the compound's depigmenting effects. [, , ]
ANone: Currently, there is limited information available regarding specific resistance mechanisms to (+)-rhododendrol.
ANone: (+)-Rhododendrol has been associated with leukoderma, an acquired skin depigmentation, following topical application. [, , , ] Further research is needed to comprehensively assess its safety profile.
ANone: While specific drug delivery strategies are still under investigation, topical formulations are commonly employed for its application. [, ]
ANone: Research is ongoing to identify potential biomarkers for predicting the efficacy and monitoring the effects of (+)-rhododendrol.
ANone: Common analytical techniques include high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), for separation, identification, and quantification of (+)-rhododendrol and its metabolites. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




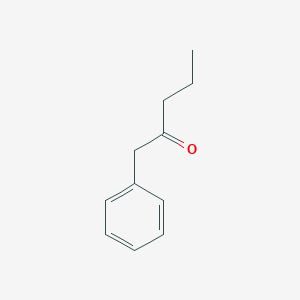

![N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)
